7-Epiclindamycin 2-Phosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

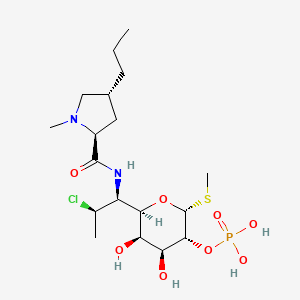

[(2R,3R,4S,5R,6R)-6-[(1S,2R)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34ClN2O8PS/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-13(22)14(23)16(18(28-15)31-4)29-30(25,26)27/h9-16,18,22-23H,5-8H2,1-4H3,(H,20,24)(H2,25,26,27)/t9-,10-,11+,12-,13-,14+,15-,16-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFUVLHLTWXBHGZ-AVENPWRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)O)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)OP(=O)(O)O)O)O)[C@@H](C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34ClN2O8PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620181-05-7 | |

| Record name | 7-Epiclindamycin 2-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0620181057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-EPICLINDAMYCIN 2-PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BU9D9Q3TG2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

7-Epiclindamycin 2-Phosphate: An In-depth Technical Guide on its Origin and Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the origin and discovery of 7-Epiclindamycin 2-Phosphate, a significant process-related impurity in the manufacturing of the widely used antibiotic, Clindamycin Phosphate. While not a therapeutic agent itself, the study of this compound is crucial for understanding the stereochemical nuances of clindamycin synthesis, ensuring drug purity, and adhering to stringent regulatory standards. This document delves into the historical context of lincosamide antibiotic development, the chemical modifications that led to clindamycin, the inevitable formation of its 7-epimer, and the subsequent discovery of their respective phosphate prodrugs. Methodologies for the synthesis and isolation of this epimer are detailed, alongside an exploration of its limited biological activity. This guide serves as a critical resource for professionals in drug development, quality control, and medicinal chemistry.

Introduction: The Quest to Improve Upon Nature - From Lincomycin to Clindamycin

The story of this compound begins with its parent compound, lincomycin. Isolated from the actinomycete Streptomyces lincolnensis in the 1960s by researchers at The Upjohn Company, lincomycin exhibited a potent antibacterial activity, particularly against Gram-positive bacteria.[1][2] However, its clinical utility was hampered by certain pharmacokinetic limitations. This prompted a focused effort in medicinal chemistry to create semi-synthetic derivatives with an improved therapeutic profile.

The breakthrough came in 1966 when Magerlein, Birkenmeyer, and Kagan, scientists at Upjohn, successfully replaced the 7-(R)-hydroxyl group of lincomycin with a chlorine atom.[3][4] This seemingly minor modification resulted in a new compound, 7(S)-chloro-7-deoxylincomycin, which was given the non-proprietary name clindamycin.[2] This chemical alteration, achieved with an inversion of stereochemistry at the C-7 position, dramatically enhanced the antibiotic's potency and oral bioavailability.[5][6] Clindamycin demonstrated a broader spectrum of activity, including against anaerobic bacteria, and quickly surpassed lincomycin in clinical use.[5]

The Inevitable Epimer: The "Discovery" of 7-Epiclindamycin

The "discovery" of 7-epiclindamycin was not a targeted endeavor but rather an inherent consequence of the chemical synthesis of clindamycin. The key transformation in converting lincomycin to clindamycin is a nucleophilic substitution reaction at the C-7 position.

Stereochemistry of the Chlorination Reaction

The substitution of the 7-hydroxyl group with a chlorine atom, typically using reagents like thionyl chloride or a Vilsmeier reagent, proceeds via a mechanism that can have both SN2 and SN1 characteristics.[7][8]

-

SN2 Pathway: A direct backside attack by the chloride ion on the activated 7-hydroxyl group (e.g., as a chlorosulfite ester) leads to a complete inversion of configuration, yielding the desired 7(S)-chloro-7-deoxylincomycin (clindamycin).

-

SN1 Pathway: Formation of a carbocation intermediate at the C-7 position allows for the chloride ion to attack from either face. Attack from the opposite face of the leaving group still results in the inverted product (clindamycin), while attack from the same face leads to retention of the original stereochemistry, forming the 7(R)-chloro-7-deoxylincomycin epimer, known as 7-epiclindamycin.[8]

The reaction conditions, including the choice of chlorinating agent and solvent, significantly influence the ratio of these two epimers. While the SN2 pathway is generally favored, the formation of the 7-epiclindamycin as a byproduct is often unavoidable.[8] The initial seminal publications by the Upjohn researchers laid the groundwork for understanding the structure and synthesis of clindamycin, and subsequent process development efforts have focused on minimizing the formation of this epimeric impurity.[4][9]

The Prodrug Strategy: Emergence of the 2-Phosphate Esters

Despite its improved oral absorption compared to lincomycin, clindamycin hydrochloride administered parenterally was associated with pain at the injection site. To overcome this, a prodrug strategy was employed. The hydroxyl group at the 2-position of the sugar moiety was identified as a suitable site for modification. Esterification of this hydroxyl group with a phosphate moiety created a highly water-soluble prodrug, clindamycin 2-phosphate.[10] This compound is biologically inactive in vitro but is rapidly hydrolyzed in the body by alkaline phosphatases to release the active clindamycin.[11]

Following the same chemical logic, the corresponding 7-epimer, which was present as an impurity in the clindamycin starting material, would also undergo phosphorylation at the 2-position during the manufacturing process. This led to the inevitable formation and subsequent "discovery" of This compound as a process-related impurity in the final clindamycin phosphate drug substance.[11] Its presence is closely monitored in pharmaceutical manufacturing to ensure the purity and safety of the final drug product.

Synthesis and Isolation of 7-Epiclindamycin and its 2-Phosphate

While initially an undesired byproduct, the need for analytical standards and toxicological studies has led to the development of methods for the specific synthesis and isolation of 7-epiclindamycin and its 2-phosphate derivative.

Synthesis from Lincomycin

A targeted synthesis of 7-epiclindamycin can be achieved by modifying the chlorination conditions of lincomycin to favor the SN1 pathway or by employing stereospecific reactions. A Chinese patent describes a method for preparing high-purity 7-epiclindamycin hydrochloride.[8] The general synthetic scheme involves:

-

Protection of other hydroxyl groups: To ensure selective reaction at the 7-position, the hydroxyl groups at the 2, 3, and 4-positions are often protected.

-

Stereospecific introduction of the 7-(R)-hydroxyl group: This can be achieved through methods like the Mitsunobu reaction, which proceeds with inversion of configuration.

-

Chlorination with retention of configuration: Utilizing reaction conditions that favor the SN1 mechanism to introduce the chlorine atom at the 7-position with the desired (R) stereochemistry.

-

Deprotection: Removal of the protecting groups to yield 7-epiclindamycin.

Phosphorylation

Once 7-epiclindamycin is obtained, it can be phosphorylated at the 2-position using similar methods employed for the synthesis of clindamycin 2-phosphate. This typically involves reacting the protected 7-epiclindamycin with a phosphorylating agent, such as phosphorus oxychloride, followed by hydrolysis to yield this compound.

Isolation from Clindamycin Mixtures

For the purpose of obtaining analytical reference standards, 7-epiclindamycin and its 2-phosphate can be isolated from manufacturing streams of clindamycin and clindamycin phosphate, respectively, using preparative chromatography techniques.

Physicochemical Properties

A summary of the key physicochemical properties of 7-Epiclindamycin and its 2-phosphate ester is provided in the table below.

| Property | 7-Epiclindamycin | This compound |

| Molecular Formula | C₁₈H₃₃ClN₂O₅S | C₁₈H₃₄ClN₂O₈PS |

| Molecular Weight | 424.99 g/mol | 504.96 g/mol |

| Appearance | White to Off-White Solid | White to Off-White Solid |

| Stereochemistry at C-7 | (R) | (R) |

Biological Activity: A Tale of Stereochemical Importance

The antibacterial activity of lincosamide antibiotics is highly dependent on their three-dimensional structure, which dictates their binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. The inversion of stereochemistry at the C-7 position from the (R)-hydroxyl in lincomycin to the (S)-chloro in clindamycin is a prime example of how a subtle structural change can lead to a significant enhancement in biological activity.[5]

Conversely, 7-epiclindamycin, with its 7-(R)-chloro configuration, exhibits significantly reduced antibacterial activity compared to clindamycin. While specific, comprehensive studies on the antimicrobial spectrum of pure 7-epiclindamycin are scarce in publicly available literature, it is generally considered to be a much weaker antibiotic. This underscores the critical importance of the 7(S) stereochemistry for potent antibacterial efficacy in this class of compounds.

As this compound is a prodrug of the weakly active 7-epiclindamycin, it is also considered to be devoid of significant antibacterial activity. Its primary relevance in the pharmaceutical industry is as a critical quality attribute to be controlled within strict limits in the final clindamycin phosphate product.

Analytical Characterization

The differentiation and quantification of this compound from clindamycin phosphate and other related impurities are crucial for quality control. High-Performance Liquid Chromatography (HPLC) is the standard analytical technique employed. The United States Pharmacopeia (USP) and other pharmacopoeias have established official methods for the analysis of clindamycin phosphate, which include resolution requirements for 7-epiclindamycin phosphate.[11]

Experimental Protocols

The following is a representative, generalized protocol for the synthesis of a protected clindamycin intermediate, based on methodologies described in the patent literature. This is for illustrative purposes only and should be adapted and optimized by qualified personnel in a laboratory setting.

Synthesis of 3,4-O-Isopropylidene-clindamycin

Objective: To protect the 3 and 4-hydroxyl groups of clindamycin to allow for selective modification at the 2-position.

Materials:

-

Clindamycin hydrochloride

-

2,2-Dimethoxypropane

-

Acetone

-

p-Toluenesulfonic acid

-

5% Sodium bicarbonate solution

-

Ethyl acetate

-

Sodium sulfate (anhydrous)

-

Hexane

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

To a solution of clindamycin free base (prepared from clindamycin hydrochloride) in a mixture of 2,2-dimethoxypropane and acetone, add a catalytic amount of p-toluenesulfonic acid.

-

Stir the reaction mixture at ambient temperature for 3-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, evaporate the solvent in vacuo using a rotary evaporator.

-

Partition the residue between ethyl acetate and a 5% aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain a crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the desired 3,4-O-isopropylidene-clindamycin.

Self-Validation: The identity and purity of the product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.

Visualizations

Chemical Structures

Caption: Key structures in the lincosamide family.

Synthetic Pathway Overview

Caption: Formation of clindamycin and its epimer.

Conclusion

The origin and discovery of this compound are inextricably linked to the development of clindamycin and its phosphate prodrug. While not a therapeutically useful molecule itself, its existence as a process-related impurity has driven significant advancements in the stereoselective synthesis and analytical characterization of lincosamide antibiotics. A thorough understanding of its formation, properties, and control is paramount for ensuring the quality, safety, and efficacy of clindamycin phosphate, a cornerstone of antibacterial therapy. This guide has provided a detailed technical overview to aid researchers, scientists, and drug development professionals in this critical area of pharmaceutical science.

References

-

Birkenmeyer, R. D., & Kagan, F. (1970). Lincomycin. XI. Synthesis and structure of clindamycin. A potent antibacterial agent. Journal of Medicinal Chemistry, 13(4), 616–619. [Link]

-

Magerlein, B. J., Birkenmeyer, R. D., & Kagan, F. (1967). Chemical modification of lincomycin. Antimicrobial Agents and Chemotherapy, 1966, 727–736. [Link]

- CN110606865A - Preparation method of clindamycin hydrochloride impurity - Google Patents. (n.d.).

-

Meyers, B. R., Kaplan, K., & Weinstein, L. (1969). Microbiological and pharmacological behavior of 7-chlorolincomycin. Applied Microbiology, 17(5), 653–657. [Link]

- US3487068A - Lincomycin-2-phosphates, 7-substituted compounds and salts thereof - Google Patents. (n.d.).

-

PubChem. (n.d.). This compound. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). Clindamycin. Retrieved January 23, 2026, from [Link]

-

Bowden, K. (2000). An alternative synthesis of clindamycin. Journal of the Serbian Chemical Society, 65(10), 691-694. [Link]

-

Wikipedia. (2023, December 29). Lincomycin. [Link]

-

The Upjohn Company. (n.d.). In Encyclopedia.com. Retrieved January 23, 2026, from [Link]

-

USP. (2017). Clindamycin Phosphate Revision Bulletin. [Link]

-

American Chemical Society. (2022, May 16). Clindamycin. [Link]

-

PubChem. (n.d.). 7-Epiclindamycin. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). Clindamycin phosphate. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). Lincomycin. Retrieved January 23, 2026, from [Link]

- US5182374A - Clindamycin phosphate synthesis - Google Patents. (n.d.).

- CN101891778A - Process for synthesizing clindamycin hydrochloride - Google Patents. (n.d.).

-

Wikipedia. (2023, December 19). Clindamycin. [Link]

-

Chemical & Engineering News. (1969). Clindamycin. [Link]

Sources

- 1. Crystal and molecular structure and absolute configuration of lincomycin hydrochloride monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clindamycin - Wikipedia [en.wikipedia.org]

- 3. acs.org [acs.org]

- 4. Clindamycin [drugfuture.com]

- 5. Microbiological and pharmacological behavior of 7-chlorolincomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clindamycin | C18H33ClN2O5S | CID 446598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Lincomycin - Wikipedia [en.wikipedia.org]

- 8. pure.eur.nl [pure.eur.nl]

- 9. Lincomycin. XI. Synthesis and structure of clindamycin. A potent antibacterial agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. encyclopedia.com [encyclopedia.com]

- 11. lirias.kuleuven.be [lirias.kuleuven.be]

An In-Depth Technical Guide to the Biological Activity of 7-Epiclindamycin 2-Phosphate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the biological activity of 7-epic-lindamycin 2-phosphate, a semi-synthetic derivative of the lincosamide antibiotic family. As an epimer of the widely used clindamycin 2-phosphate, this molecule presents a unique opportunity for investigation into nuanced structure-activity relationships, antimicrobial spectrum, and potential advantages in overcoming existing resistance mechanisms. This document synthesizes current knowledge on lincosamide antibiotics to project the anticipated biological profile of 7-epic-lindamycin 2-phosphate, and provides detailed experimental protocols for its thorough in vitro characterization.

Introduction: The Lincosamide Landscape and the Emergence of 7-Epiclindamycin 2-Phosphate

The lincosamide class of antibiotics, which includes lincomycin and its semi-synthetic derivative clindamycin, has long been a valuable tool in the clinical management of bacterial infections, particularly those caused by Gram-positive and anaerobic bacteria. Their mechanism of action, targeting the bacterial ribosome to inhibit protein synthesis, has proven effective against a range of pathogens.[1] Clindamycin, in particular, has seen extensive use due to its improved oral bioavailability and broader spectrum of activity compared to lincomycin.[2]

This compound is a stereoisomer of clindamycin 2-phosphate, differing in the configuration at the C-7 position. This subtle structural modification has the potential to significantly alter its biological and pharmacological properties. The "2-phosphate" ester is designed as a prodrug, intended to improve aqueous solubility for parenteral administration and to be rapidly hydrolyzed in vivo to the active 7-epiclindamycin.[1] This guide will explore the anticipated biological activity of this compound, drawing upon the extensive knowledge of its parent compounds and providing a framework for its empirical evaluation.

The Prodrug Strategy: Unmasking the Active Moiety

This compound is designed as a prodrug to enhance its pharmaceutical properties. The phosphate ester at the 2-hydroxyl group increases water solubility, making it suitable for intravenous formulations.[1] Following administration, it is anticipated that endogenous phosphatases rapidly cleave the phosphate group, releasing the active drug, 7-epiclindamycin, into circulation.[1] This bioactivation is a critical step for the compound to exert its antimicrobial effects.

Mechanism of Action: Targeting Bacterial Protein Synthesis

As a lincosamide, 7-epiclindamycin is expected to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] This binding interferes with the translocation step of protein elongation, effectively halting the production of essential bacterial proteins. The precise binding site on the 23S rRNA is in proximity to the peptidyl transferase center, and overlaps with the binding sites of macrolides and streptogramin B antibiotics, which can lead to cross-resistance.[1] Depending on the concentration of the antibiotic and the susceptibility of the organism, lincosamides can exhibit either bacteriostatic or bactericidal activity.[2]

Sources

An In-Depth Technical Guide to the Mechanism of Action of 7-Epiclindamycin 2-Phosphate

A Note to the Researcher: This document is intended to serve as a comprehensive technical guide for scientists and professionals in drug development. It delves into the core mechanism of action of 7-Epiclindamycin 2-Phosphate, providing not just established facts but also the experimental context and causality that are crucial for a deep understanding of this compound.

Introduction: A Tale of an Epimer and a Prodrug

This compound is a semi-synthetic antibiotic, a derivative of the lincosamide family, which itself originates from lincomycin produced by Streptomyces lincolnensis.[1] Its structure is intrinsically linked to the well-known antibiotic, clindamycin. Specifically, it is the C-7 epimer of clindamycin 2-phosphate, meaning it differs from clindamycin phosphate only in the stereochemistry at the 7th carbon position.

This seemingly minor structural alteration, coupled with the presence of a phosphate group at the 2-position, defines the compound's unique characteristics. The phosphate moiety renders this compound a prodrug, a pharmacologically inactive compound that is converted into its active form within the body. This strategy is often employed to enhance a drug's solubility, stability, or pharmacokinetic profile. In this case, the phosphate ester must be cleaved to unmask the active antibiotic, 7-epiclindamycin.

Part 1: The Journey to Activation: From Prodrug to Active Compound

The antibacterial activity of this compound is contingent upon its in vivo hydrolysis to the active form, 7-epiclindamycin. This bioactivation is primarily mediated by alkaline phosphatases, enzymes that are ubiquitously present in various tissues.[2][3] This enzymatic cleavage removes the phosphate group, allowing the active 7-epiclindamycin to exert its therapeutic effect.

Caption: Bioactivation of this compound.

Part 2: The Core Mechanism: Inhibition of Bacterial Protein Synthesis

The active form, 7-epiclindamycin, functions by potently inhibiting bacterial protein synthesis.[4] This is the hallmark mechanism of action for all lincosamide antibiotics. The primary target of 7-epiclindamycin is the 50S subunit of the bacterial ribosome , the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.[4][5] Eukaryotic ribosomes differ structurally from their bacterial counterparts, which provides the basis for the selective toxicity of lincosamides against bacteria.

Binding to the 50S Ribosomal Subunit

7-Epiclindamycin binds to a specific site on the 23S ribosomal RNA (rRNA) component of the 50S subunit.[6] This binding pocket is located at or near the peptidyl transferase center (PTC), the catalytic heart of the ribosome where peptide bond formation occurs.

Structural studies of clindamycin bound to the ribosome reveal a complex network of interactions. The antibiotic wedges itself into a pocket formed by several loops of the 23S rRNA. Key interactions involve hydrogen bonds and van der Waals contacts with specific nucleotides, including those in domains V and II.

While the precise binding interactions of 7-epiclindamycin have not been as extensively characterized as those of clindamycin, the structural similarities suggest a largely overlapping binding site. However, the altered stereochemistry at the C-7 position may subtly influence the orientation of the molecule within the binding pocket, potentially affecting its affinity and interaction with specific ribosomal residues. It has been noted that the C7 stereochemistry in clindamycin may influence the stability of the ribosomal complex differently than in lincomycin.[7]

Interference with Translocation and Peptide Bond Formation

The binding of 7-epiclindamycin to the 50S subunit sterically hinders the process of protein elongation. Specifically, it obstructs the translocation step, which is the movement of the ribosome along the mRNA to the next codon.[4] This blockage prevents the growing polypeptide chain from being passed from the A-site (aminoacyl site) to the P-site (peptidyl site) of the ribosome.[5]

Furthermore, by occupying a critical region of the PTC, 7-epiclindamycin interferes with the correct positioning of the aminoacyl-tRNAs, the molecules that carry the amino acid building blocks to the ribosome.[8] This interference ultimately leads to the premature dissociation of peptidyl-tRNA and the cessation of protein synthesis.[6]

The overall effect is primarily bacteriostatic, meaning it inhibits bacterial growth and replication rather than directly killing the bacteria.[9] However, at higher concentrations, lincosamides can exhibit bactericidal activity.[9]

Caption: Inhibition of Protein Synthesis by 7-Epiclindamycin.

Part 3: Spectrum of Activity and Bacterial Resistance

Antibacterial Spectrum

Lincosamides, including clindamycin and by extension 7-epiclindamycin, are effective against a range of Gram-positive bacteria and anaerobic bacteria.[1] Their spectrum of activity includes many species of Staphylococcus (including some methicillin-resistant Staphylococcus aureus or MRSA strains) and Streptococcus.[1][10] They are generally not effective against Gram-negative aerobic bacteria due to the inability of the drug to penetrate the outer membrane.[6]

Mechanisms of Bacterial Resistance

The clinical utility of lincosamides is threatened by the emergence of bacterial resistance. The primary mechanisms of resistance include:

-

Target Site Modification: This is the most common mechanism of resistance to lincosamides. It involves the methylation of a specific adenine residue (A2058 in E. coli) in the 23S rRNA binding site.[11] This modification is carried out by enzymes encoded by erm (erythromycin ribosome methylation) genes and reduces the binding affinity of the antibiotic to the ribosome.[12]

-

Active Efflux: Some bacteria possess efflux pumps that actively transport the antibiotic out of the cell, preventing it from reaching its ribosomal target.[11]

-

Drug Inactivation: A less common mechanism involves the enzymatic inactivation of the lincosamide molecule.[11]

The potential for 7-epiclindamycin to overcome certain resistance mechanisms, particularly those conferred by erm genes, is an area of active research interest. The altered stereochemistry at the C-7 position could potentially reduce the impact of ribosomal methylation on drug binding, although further studies are needed to confirm this.

Part 4: Experimental Methodologies

The elucidation of the mechanism of action of this compound and its active form relies on a variety of in vitro and cellular assays. Below are outlines of key experimental protocols.

In Vitro Translation Inhibition Assay

This assay directly measures the ability of a compound to inhibit protein synthesis in a cell-free system.

Principle: A bacterial cell-free extract containing all the necessary components for translation (ribosomes, tRNAs, amino acids, etc.) is used to synthesize a reporter protein (e.g., luciferase or a fluorescent protein) from a corresponding mRNA template. The activity of the reporter protein is then measured in the presence and absence of the test compound.

Step-by-Step Methodology:

-

Preparation of Cell-Free Extract:

-

Culture a suitable bacterial strain (e.g., E. coli) to mid-log phase.

-

Harvest the cells by centrifugation and wash them with an appropriate buffer.

-

Lyse the cells using a French press or sonication.

-

Centrifuge the lysate at high speed (e.g., 30,000 x g) to remove cell debris, yielding the S30 extract.

-

Pre-incubate the S30 extract to degrade endogenous mRNA and amino acids.

-

-

In Vitro Translation Reaction:

-

Set up reaction mixtures containing the S30 extract, an energy source (ATP, GTP), a mixture of amino acids, and the mRNA template encoding the reporter protein.

-

Add varying concentrations of 7-epiclindamycin (or clindamycin as a control) to the reaction mixtures.

-

Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Detection of Reporter Protein Activity:

-

If using a luciferase reporter, add the luciferin substrate and measure the resulting luminescence using a luminometer.

-

If using a fluorescent protein reporter, measure the fluorescence at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of protein synthesis for each concentration of the antibiotic.

-

Plot the percentage of inhibition against the antibiotic concentration and determine the IC50 value (the concentration that inhibits protein synthesis by 50%).

-

Ribosomal Binding Assay (Filter Binding)

This assay is used to determine the binding affinity of a radiolabeled antibiotic to its ribosomal target.

Principle: A radiolabeled antibiotic is incubated with purified bacterial ribosomes or ribosomal subunits. The mixture is then passed through a nitrocellulose filter. Ribosomes and any bound antibiotic will be retained on the filter, while the unbound antibiotic will pass through. The amount of radioactivity retained on the filter is then measured to quantify the extent of binding.

Step-by-Step Methodology:

-

Preparation of Ribosomes:

-

Isolate 70S ribosomes or 50S subunits from a suitable bacterial strain using sucrose gradient centrifugation.

-

Determine the concentration and purity of the ribosomal preparation.

-

-

Radiolabeling of the Antibiotic:

-

Synthesize or obtain a radiolabeled version of 7-epiclindamycin (e.g., with ³H or ¹⁴C).

-

-

Binding Reaction:

-

Incubate a fixed concentration of ribosomes with varying concentrations of the radiolabeled antibiotic in a suitable binding buffer.

-

For competition assays, incubate a fixed concentration of radiolabeled antibiotic and ribosomes with varying concentrations of a non-radiolabeled competitor (e.g., unlabeled 7-epiclindamycin or clindamycin).

-

Allow the binding reaction to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the reaction mixture through a nitrocellulose membrane under vacuum.

-

Wash the filter with cold binding buffer to remove any unbound radiolabeled antibiotic.

-

-

Quantification:

-

Place the filter in a scintillation vial with scintillation fluid.

-

Measure the amount of radioactivity on the filter using a scintillation counter.

-

-

Data Analysis:

-

For saturation binding experiments, plot the amount of bound antibiotic against the concentration of free antibiotic to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

-

For competition binding experiments, plot the percentage of inhibition of radiolabeled antibiotic binding against the concentration of the competitor to determine the Ki value.

-

Part 5: Data Presentation

Table 1: Comparative Inhibitory Activity (Hypothetical Data)

| Compound | Target Organism | IC50 (µM) for Protein Synthesis Inhibition |

| 7-Epiclindamycin | Staphylococcus aureus | 0.5 |

| Clindamycin | Staphylococcus aureus | 0.4 |

| 7-Epiclindamycin | Streptococcus pneumoniae | 0.3 |

| Clindamycin | Streptococcus pneumoniae | 0.25 |

Note: The IC50 values presented are for illustrative purposes and may not represent actual experimental data.

Conclusion

This compound represents a fascinating case study in antibiotic development, combining the principles of prodrug design and stereochemical modification. Its mechanism of action, centered on the inhibition of bacterial protein synthesis via binding to the 50S ribosomal subunit, is well-established within the lincosamide class. The key to its activity lies in its enzymatic conversion to the active 7-epiclindamycin. While its overall mechanism mirrors that of its well-studied epimer, clindamycin, the subtle structural difference at the C-7 position may hold the key to nuanced differences in ribosomal interaction, pharmacokinetic properties, and potentially, its efficacy against resistant bacterial strains. Further research, particularly quantitative comparative studies and detailed structural analyses, will be instrumental in fully elucidating the unique therapeutic potential of this compound.

References

-

Ghosh, S., et al. (2023). Alkaline phosphatase (ALP) activatable small molecule-based prodrugs for cancer theranostics. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Case Study: Clindamycin 2Phosphate, A Prodrug of Clindamycin. Retrieved from [Link]

-

Orelle, C., et al. (2013). Tools for Characterizing Bacterial Protein Synthesis Inhibitors. PubMed Central. Retrieved from [Link]

-

Spizek, J., & Rezanka, T. (2017). Lincosamides: Chemical structure, biosynthesis, mechanism of action, resistance, and applications. PubMed Central. Retrieved from [Link]

- Poehlsgaard, J., & Douthwaite, S. (2005). The bacterial ribosome as a target for antibiotics.

-

Techniques for Screening Translation Inhibitors. (2016). PubMed Central. Retrieved from [Link]

-

Kinetics of formation of clindamycin (parent drug) from clindamycin phosphate (phosphate prodrug) in the presence of rIALP (A) and RIMS (B). (n.d.). ResearchGate. Retrieved from [Link]

-

IC 50 values (mg/L) for antibiotic inhibition of protein synthesis and 50S subunit formation in different microorganisms. (n.d.). ResearchGate. Retrieved from [Link]

-

Clindamycin bound to the E. coli ribosome. (A) The conformations of... (n.d.). ResearchGate. Retrieved from [Link]

-

Hodille, E., et al. (2018). Clindamycin suppresses virulence expression in inducible clindamycin-resistant Staphylococcus aureus strains. PubMed. Retrieved from [Link]

-

Methods for the Analysis of Clindamycin Phosphate Injection. (n.d.). USP's Emerging Standards. Retrieved from [Link]

- Marks, M. I. (1976). The lincosaminides: lincomycin and clindamycin. PubMed.

-

Vázquez-Laslop, N., & Mankin, A. S. (2024). Mechanistic Insights into Clinically Relevant Ribosome-Targeting Antibiotics. MDPI. Retrieved from [Link]

-

PDB-101. (n.d.). Clindamycin. Retrieved from [Link]

- Leclercq, R. (2002).

- Smieja, M. (1998). Current indications for the use of clindamycin: A critical review. The Canadian Journal of Infectious Diseases.

Sources

- 1. Activity of clindamycin against Staphylococcus aureus and Staphylococcus epidermidis from four UK centres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 3. researchgate.net [researchgate.net]

- 4. Structural insights of lincosamides targeting the ribosome of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Liquid chromatography method for separation of clindamycin from related substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clindamycin binding to ribosomes revisited: foot printing and computational detection of two binding sites within the peptidyl transferase center - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clindamycin adjunctive therapy for severe Staphylococcus aureus treatment evaluation (CASSETTE)—an open-labelled pilot randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ukm.my [ukm.my]

- 9. biorxiv.org [biorxiv.org]

- 10. Protocol to measure protein-RNA binding using double filter-binding assays followed by phosphorimaging or high-throughput sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Techniques for Screening Translation Inhibitors [mdpi.com]

Spectroscopic Characterization of 7-Epiclindamycin 2-Phosphate: A Technical Guide for Researchers

Prepared by: A Senior Application Scientist

Introduction

7-Epiclindamycin 2-Phosphate is a key related substance and impurity of Clindamycin 2-Phosphate, a widely used lincosamide antibiotic.[1][2][] As the stereoisomer of the active pharmaceutical ingredient, its identification and quantification are critical for ensuring the purity, safety, and efficacy of clindamycin drug products. This technical guide provides an in-depth overview of the essential spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the comprehensive characterization of this compound. This document is intended for researchers, scientists, and drug development professionals engaged in the analysis and quality control of clindamycin and related compounds.

The structural similarity between clindamycin 2-phosphate and its 7-epi isomer necessitates robust analytical methods capable of distinguishing between these two compounds. The epimerization at the C-7 position, while seemingly minor, can impact the biological activity and degradation profile of the drug substance. Therefore, a thorough understanding of the spectroscopic signature of this compound is paramount.

Molecular Structure and Physicochemical Properties

-

Systematic Name: Methyl 7-chloro-6,7,8-trideoxy-6-[[[(2S,4R)-1-methyl-4-propylpyrrolidin-2-yl]carbonyl]amino]-2-O-phosphono-1-thio-D-erythro-α-D-galacto-octopyranoside[1][2]

Mass Spectrometry (MS)

The "Why": Rationale for Mass Spectrometry

Mass spectrometry is an indispensable tool for the structural elucidation of pharmaceutical compounds and their impurities. For this compound, MS provides a highly sensitive and specific method to:

-

Confirm Molecular Weight: High-resolution mass spectrometry (HRMS) can precisely determine the elemental composition and confirm the molecular formula.

-

Identify Fragmentation Patterns: Tandem mass spectrometry (MS/MS) elucidates the fragmentation pathways of the molecule. This "fingerprint" is crucial for distinguishing it from other isomers and related impurities, especially in complex mixtures.[4]

-

Quantify Trace Levels: When coupled with a chromatographic separation technique like HPLC (LC-MS), it allows for the detection and quantification of this compound as an impurity in the bulk drug.

Experimental Protocol: HPLC-ESI-MS/MS

This protocol is based on established methods for the analysis of clindamycin phosphate and its impurities.[4]

1.2.1. Sample Preparation:

-

Dissolve an accurately weighed amount of the this compound reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water or a specified mobile phase) to a final concentration of approximately 10-20 µg/mL.

-

For the analysis of bulk drug substance, dissolve the sample in the same diluent to a concentration where the expected impurity level falls within the linear range of the instrument.

1.2.2. Instrumentation and Conditions:

-

Chromatography System: High-Performance Liquid Chromatography (HPLC) system.

-

Column: A C18 reverse-phase column (e.g., Agela Venusil ODS XBP C18, 5 µm, 10mm x 250mm) is commonly used.[4]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). The gradient is optimized to achieve separation from clindamycin 2-phosphate and other related impurities.

-

Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode is typically employed as the basic nitrogen atoms in the proline ring are readily protonated.[4]

-

Source Temperature: Approximately 80-120°C.[4]

-

Cone Voltage: Around 35 V (optimization may be required).[4]

Data Interpretation

The mass spectrum of this compound will exhibit a protonated molecular ion ([M+H]⁺) at an m/z corresponding to its molecular weight.

| Ion | Expected m/z | Interpretation |

| [M+H]⁺ | 505.15 | Protonated molecule of this compound |

| [M-H₂O+H]⁺ | 487.14 | Loss of a water molecule |

| [M-H₃PO₄+H]⁺ | 407.18 | Loss of the phosphate group |

Note: The exact m/z values may vary slightly depending on the calibration of the mass spectrometer. High-resolution instrumentation will provide more precise mass measurements.

The MS/MS spectrum, obtained by fragmenting the [M+H]⁺ ion, provides key structural information. The fragmentation pattern is expected to be similar to that of clindamycin 2-phosphate, with characteristic losses of the phosphate group, water, and fragmentation of the sugar and proline moieties.

Caption: Predicted MS/MS Fragmentation Pathway.

Infrared (IR) Spectroscopy

The "Why": Rationale for IR Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound provides a unique vibrational fingerprint that can be used for:

-

Functional Group Confirmation: Verifying the presence of key functional groups such as hydroxyl (-OH), amine (N-H), amide (C=O), phosphate (P=O), and C-O bonds.

-

Structural Comparison: Comparing the spectrum to that of clindamycin 2-phosphate to identify any subtle differences arising from the change in stereochemistry at C-7.

-

Raw Material Identification: As a rapid and non-destructive method for confirming the identity of the material.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

2.2.1. Sample Preparation:

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

2.2.2. Instrumentation and Conditions:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Scan Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are usually co-added to improve the signal-to-noise ratio.

Data Interpretation

The IR spectrum will display characteristic absorption bands corresponding to the various functional groups within the molecule.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3300-3500 | O-H, N-H | Stretching |

| ~2900-3000 | C-H | Stretching (aliphatic) |

| ~1650-1680 | C=O | Stretching (amide I) |

| ~1520-1570 | N-H | Bending (amide II) |

| ~1000-1200 | P=O, P-O | Stretching |

| ~1000-1100 | C-O | Stretching |

The broad absorption in the high-frequency region (3300-3500 cm⁻¹) is indicative of the multiple hydroxyl and the N-H groups involved in hydrogen bonding. The strong band around 1670 cm⁻¹ is characteristic of the amide carbonyl stretch. The complex region between 1000 and 1200 cm⁻¹ will contain overlapping bands from the phosphate and C-O stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The "Why": Rationale for NMR Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. For this compound, a suite of NMR experiments is essential for:

-

Complete Structural Confirmation: ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

-

Stereochemical Determination: The key application of NMR in this context is to confirm the epimeric relationship at the C-7 position. The chemical shifts and coupling constants of the protons at and near the C-7 chiral center will differ from those of clindamycin 2-phosphate.

-

Phosphate Group Location: ³¹P NMR confirms the presence of the phosphate group and its attachment at the 2-position of the sugar moiety.

-

Purity Assessment: NMR can be used to detect and quantify impurities, including any residual clindamycin 2-phosphate.

Experimental Protocol: ¹H, ¹³C, and ³¹P NMR

3.2.1. Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). D₂O is often a good choice for these polar molecules.

-

Add a small amount of a reference standard (e.g., TSP or TMS) if required for chemical shift calibration.

3.2.2. Instrumentation and Conditions:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Experiments:

-

¹H NMR: Standard proton experiment.

-

¹³C NMR: Proton-decoupled carbon experiment.

-

³¹P NMR: Proton-decoupled phosphorus experiment.

-

2D NMR (Optional but recommended): COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) experiments to aid in complete signal assignment.

-

Data Interpretation

While a full assignment of all signals is beyond the scope of this guide, the key diagnostic signals are highlighted below. The chemical shifts are highly dependent on the solvent and pH.

3.3.1. ¹H NMR: The proton spectrum will show a complex pattern of signals. Key regions include:

-

Aliphatic Protons (0.8-3.5 ppm): Signals from the propyl group, the pyrrolidine ring, and the methyl groups.

-

Sugar Protons (3.5-5.5 ppm): A series of multiplets corresponding to the protons on the octopyranoside ring. The anomeric proton (H-1) will likely appear as a doublet around 5.5 ppm. The proton at C-7 will be a key signal for distinguishing from the non-epi form.

-

Amide Proton (7.0-8.5 ppm): A doublet corresponding to the N-H proton, which may exchange with D₂O.

3.3.2. ¹³C NMR: The carbon spectrum will show 18 distinct signals.

-

Aliphatic Carbons (10-70 ppm): Carbons of the propyl, pyrrolidine, and methyl groups.

-

Sugar Carbons (70-100 ppm): Carbons of the octopyranoside ring. The anomeric carbon (C-1) will be in this region.

-

Carbonyl Carbon (~170-175 ppm): The amide carbonyl carbon.

3.3.3. ³¹P NMR: The phosphorus spectrum will show a single peak, confirming the presence of one phosphate group. The chemical shift will be indicative of a phosphate monoester.

Caption: General workflow for NMR analysis.

Conclusion

The comprehensive spectroscopic characterization of this compound using Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a robust framework for its unequivocal identification and quality assessment. The combination of these techniques allows for the confirmation of its molecular weight, the identification of its functional groups, and the detailed elucidation of its chemical structure, including the critical stereochemistry at the C-7 position. The methodologies and data interpretation principles outlined in this guide serve as a valuable resource for scientists and researchers in the pharmaceutical industry, ensuring the development and production of safe and effective clindamycin-based medicines.

References

- Chinese Patent CN102062758B. "Impurity Analysis and Preparation Method of Clindamycin Phosphate.

-

Allmpus. "Clindamycin Phosphate EP Impurity L / 7-epi-clindamycin phosphate." Allmpus Chemicals. [Link]

-

Wang, S. M., Bu, S. S., Liu, H. M., Li, H. Y., Liu, W., & Wang, Y. D. (2009). "Separation and characterization of clindamycin phosphate and related impurities in injection by liquid chromatography/electrospray ionization mass spectrometry." Rapid communications in mass spectrometry : RCM, 23(6), 899–906. [Link]

-

PubChem. "Clindamycin Phosphate." National Center for Biotechnology Information. [Link]

-

SynZeal. "Clindamycin Phosphate EP Impurity L | 620181-05-7." [Link]

Sources

An In-Depth Technical Guide to 7-Epiclindamycin 2-Phosphate: A Critical Impurity in Clindamycin Phosphate Synthesis and Control

Executive Summary: This technical guide provides a comprehensive analysis of 7-epiclindamycin 2-phosphate, a critical process-related impurity in the manufacturing of Clindamycin Phosphate. Clindamycin Phosphate, a widely used antibiotic prodrug, must adhere to stringent purity requirements mandated by global regulatory bodies. Understanding the genesis, chemical nature, and analytical control of its impurities is paramount for ensuring drug safety and efficacy. This document, intended for researchers, scientists, and drug development professionals, details the formation of this compound, its regulatory context within major pharmacopeias, and a field-proven High-Performance Liquid Chromatography (HPLC) methodology for its precise quantification. By synthesizing pharmacopeial standards with expert insights, this guide serves as an authoritative resource for the robust quality control of Clindamycin Phosphate.

Introduction: Clindamycin Phosphate and the Imperative of Impurity Profiling

Clindamycin phosphate is the water-soluble 2-phosphate ester of the semi-synthetic antibiotic, clindamycin.[1][2] In vivo, this prodrug is rapidly hydrolyzed by phosphatases to yield the active clindamycin, which exerts its bacteriostatic effect by inhibiting bacterial protein synthesis. The efficacy and safety of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. Pharmaceutical impurities, even in minute quantities, can potentially alter the drug's stability, bioavailability, and safety profile.[3]

The control of impurities is therefore a non-negotiable aspect of drug development and manufacturing, governed by strict regulatory guidelines.[4][5][6] For clindamycin phosphate, one of the most significant process-related impurities is its C-7 epimer, this compound.[7][8] As a stereoisomer with a subtle structural difference, its separation and quantification from the parent API present a distinct analytical challenge that demands a highly specific and validated methodology.

Physicochemical Profile and Genesis of this compound

Chemical Identity:

-

Chemical Name: Methyl 7-chloro-6,7,8-trideoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-D-erythro-α-D-galacto-octopyranoside 2-(dihydrogen phosphate)[7]

This compound is the (7R)-diastereomer of clindamycin 2-phosphate, which has the (7S)-configuration. This inversion of stereochemistry at a single chiral center (C-7) defines it as an epimer of the API.

Mechanism of Formation: The formation of the 7-epimer is an inherent challenge in the synthesis of clindamycin from its precursor, lincomycin. The key synthetic step involves the chlorination of the 7-hydroxyl group of lincomycin. This reaction can proceed, in part, through a carbocation-like intermediate (an SN1-type mechanism), which allows for nucleophilic attack from either face of the planar intermediate.[10] While the desired (7S)-chloro configuration of clindamycin is the major product, attack from the opposite face results in the formation of the (7R)-epimer, 7-epiclindamycin.[10] This epimer is then carried through the subsequent phosphorylation step to yield this compound.

Regulatory Framework and Pharmacopeial Standards

The control of this compound is mandated by major pharmacopeias, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), where it is listed as a specified impurity.[7][11] Regulatory bodies require that any impurity present at a concentration of 0.1% or higher must be identified, reported, and qualified.[4] The USP monograph for Clindamycin Phosphate explicitly details the analytical procedure required to ensure separation and control of this critical epimer.[11]

Table 1: Representative Pharmacopeial Acceptance Criteria for Impurities in Clindamycin Phosphate

| Impurity Name | Pharmacopeia | Acceptance Criteria (Typical) |

| This compound | USP | Reportable; specific limits apply |

| Clindamycin B Phosphate | USP | NMT 3.0% |

| Clindamycin (free base) | USP | NMT 2.0% |

| Any other individual impurity | USP | NMT 1.0% |

| Total Impurities | USP | NMT 5.0% |

Note: Limits are for illustrative purposes. Users must consult the current, official version of the relevant pharmacopeia for compliance.

The Core Analytical Control Strategy: A Field-Proven HPLC Methodology

High-Performance Liquid Chromatography (HPLC) is the definitive technique for the analysis of clindamycin phosphate and its related substances.[12] Its high resolving power is essential for separating the structurally similar API and its epimeric impurity.

Expert Insight: The Causality Behind Method Parameters The development of a robust HPLC method is a science of precision. For clindamycin phosphate, the choices are deliberate:

-

Stationary Phase: A C8 or C18 reversed-phase column is standard.[1][11] The decision between them hinges on balancing retention and peak shape. A C8 column, being slightly less hydrophobic than C18, can sometimes offer better peak symmetry for these moderately polar, amphoteric compounds by reducing excessive hydrophobic interactions that can lead to tailing.

-

Mobile Phase: A buffered aqueous solution mixed with a solvent like acetonitrile is used.[5] The pH of the buffer is critical. Clindamycin has both acidic (phosphate) and basic (pyrrolidine nitrogen) functional groups.[4] Controlling the mobile phase pH ensures a consistent ionization state for both the API and its impurities, which is fundamental for achieving reproducible retention times and optimal separation.

-

Detection: Due to the absence of a strong UV chromophore, detection is typically performed at a low wavelength, such as 205 nm or 214 nm, to maximize sensitivity.[1][11]

System Suitability: A Self-Validating Protocol Before any sample analysis, the chromatographic system's performance must be verified. This is the cornerstone of a trustworthy protocol. The USP mandates a System Suitability Test (SST) using a specific reference standard, USP Clindamycin Phosphate System Suitability RS , which is a mixture of clindamycin phosphate and 7-epiclindamycin phosphate.[8][11] The critical SST parameter is the resolution between the two peaks. The USP requires a resolution of not less than 3.0, ensuring the method can unequivocally distinguish the impurity from the API.[11]

Detailed Experimental Protocol (Based on USP General Methodology)

This protocol is illustrative and must be performed in accordance with the current official USP monograph.

-

Mobile Phase Preparation:

-

Prepare a suitable buffer solution (e.g., potassium dihydrogen phosphate).

-

Prepare a mixture of the buffer and acetonitrile as specified in the monograph.

-

Filter and degas the mobile phase before use.

-

-

Solution Preparation:

-

System Suitability Solution: Accurately weigh and dissolve USP Clindamycin Phosphate System Suitability RS in the specified Diluent to obtain the target concentration.[11]

-

Sample Solution: Accurately weigh and dissolve the Clindamycin Phosphate sample in the Diluent to obtain a final concentration of approximately 2.2 mg/mL.[11] Use sonication if necessary to ensure complete dissolution.[11]

-

-

Chromatographic System:

-

Procedure:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the System Suitability Solution and record the chromatogram. Verify that the resolution between clindamycin phosphate and 7-epiclindamycin phosphate is NLT 3.0 and the tailing factor for the clindamycin phosphate peak is NMT 2.0.[11]

-

Once system suitability is confirmed, inject the Sample Solution.

-

Identify the peaks based on their relative retention times. The approximate relative retention times are 1.0 for clindamycin phosphate and 0.90 for 7-epiclindamycin phosphate.[1]

-

Calculate the percentage of each impurity using the peak area responses and the formulas provided in the official monograph.

-

Impact on Drug Quality and Patient Safety

Controlling impurities like this compound is fundamental to ensuring patient safety. While this specific epimer is structurally very similar to the API, it is not the intended therapeutic molecule. Its pharmacological activity and toxicological profile are not as well characterized as the parent drug. Therefore, its presence must be strictly limited to ensure that the patient receives a consistent and safe product where the therapeutic effect is derived solely from the intended active ingredient. The rigorous analytical control outlined by pharmacopeias provides this assurance, guaranteeing the quality and integrity of the final drug product.

Conclusion

This compound is a critical process-related impurity in Clindamycin Phosphate that arises from the inherent chemistry of its synthesis. Its status as a specified impurity in global pharmacopeias underscores the necessity for its stringent control. The successful separation and quantification of this epimer from the bulk API is a testament to the resolving power of modern HPLC. By employing a robust, validated analytical method, grounded in pharmacopeial standards and executed with a deep understanding of chromatographic principles, pharmaceutical manufacturers can confidently ensure the purity, quality, and safety of Clindamycin Phosphate products.

References

- CN102062758B - Impurity Analysis and Preparation Method of Clindamycin Phosphate - Google P

-

Separation and characterization of clindamycin phosphate and related impurities in injection by liquid chromatography/electrospray ionization mass spectrometry - PubMed. (URL: [Link])

-

Clindamycin Impurities - SynZeal. (URL: [Link])

-

Clindamycin Phosphate-impurities - Pharmaffiliates. (URL: [Link])

-

Clindamycin Phosphate EP Impurity E | 18323-44-9 - SynZeal. (URL: [Link])

-

CAS No : 620181-05-7| Product Name : Clindamycin Phosphate - Impurity L - Pharmaffiliates. (URL: [Link])

-

Clindamycin Phosphate EP Impurity E (Free Base) | CAS 18323-44-9 - Veeprho. (URL: [Link])

- EP3499227A1 - A method of controlling impurities for clindamycin hydrochloride - Google P

- CN110606865A - Preparation method of clindamycin hydrochloride impurity - Google P

- US11046723B2 - Process of controlling the impurities of clindamycin hydrochloride - Google P

-

This compound | C18H34ClN2O8PS | CID 71314904 - PubChem. (URL: [Link])

Sources

- 1. emergingstandards.usp.org [emergingstandards.usp.org]

- 2. emergingstandards.usp.org [emergingstandards.usp.org]

- 3. Clindamycin Impurities | SynZeal [synzeal.com]

- 4. CN102062758B - Impurity Analysis and Preparation Method of Clindamycin Phosphate - Google Patents [patents.google.com]

- 5. EP3499227A1 - A method of controlling impurities for clindamycin hydrochloride - Google Patents [patents.google.com]

- 6. US11046723B2 - Process of controlling the impurities of clindamycin hydrochloride - Google Patents [patents.google.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. store.usp.org [store.usp.org]

- 9. This compound | C18H34ClN2O8PS | CID 71314904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CN110606865A - Preparation method of clindamycin hydrochloride impurity - Google Patents [patents.google.com]

- 11. uspnf.com [uspnf.com]

- 12. Separation and characterization of clindamycin phosphate and related impurities in injection by liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Preparative HPLC-Based Isolation of 7-Epiclindamycin 2-Phosphate from Clindamycin Phosphate

An Application Guide

Abstract

This application note provides a detailed, field-proven protocol for the isolation of 7-Epiclindamycin 2-Phosphate, a critical impurity, from bulk Clindamycin Phosphate. Clindamycin Phosphate is a widely used semi-synthetic lincosamide antibiotic, and its efficacy and safety are contingent on the stringent control of related substances.[1][2] The 7-epimer, this compound, is a diastereomer that can be challenging to separate from the active pharmaceutical ingredient (API).[3] Access to a pure reference standard of this impurity is essential for developing accurate analytical methods for quality control and stability testing. This guide details a robust, scalable reversed-phase high-performance liquid chromatography (RP-HPLC) method, adapted from established analytical procedures, for the successful isolation and purification of this compound. We will cover method principles, step-by-step execution, data validation, and the scientific rationale underpinning the protocol's design.

Introduction and Scientific Principle

Clindamycin Phosphate is a prodrug that is rapidly hydrolyzed in the body to its active form, clindamycin.[2][4] During its synthesis or storage, several impurities can form, including its stereoisomer, this compound.[5][6] As regulatory bodies require the identification and quantification of impurities, obtaining a highly purified standard of this compound is not merely an academic exercise; it is a fundamental requirement for drug development and quality assurance.

The Basis of Separation: Diastereomeric Differences

Clindamycin and its 7-epimer are diastereomers. They differ in the stereochemical configuration at the C-7 position. While they share many physical properties, this difference in three-dimensional structure is sufficient to cause differential interaction with a chromatographic stationary phase. This protocol leverages reversed-phase HPLC, where a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase. The subtle differences in the polarity and shape of the two epimers lead to different retention times on the column, enabling their separation. The United States Pharmacopeia (USP) outlines analytical methods that confirm the feasibility of this separation, forming the foundation of our preparative approach.[7][8]

From Analytical to Preparative Scale

This protocol adapts a validated analytical HPLC method for preparative purposes. The core principles of separation remain the same, but key parameters are scaled up to handle a larger sample load and enable the collection of the target compound. This involves using a column with a larger diameter, increasing the mobile phase flow rate, and optimizing the sample concentration to maximize yield without sacrificing the critical resolution between the API and the target impurity.

Materials and Equipment

Reagents and Chemicals

-

Clindamycin Phosphate raw material (containing this compound as an impurity)

-

Reference Standards: USP Clindamycin Phosphate System Suitability RS (contains both clindamycin phosphate and 7-epiclindamycin phosphate for resolution verification)[8][9]

-

Acetonitrile (HPLC Grade)

-

Phosphoric Acid (ACS Grade)

-

Ammonium Hydroxide (ACS Grade)

-

Deionized Water (18.2 MΩ·cm)

Equipment

-

Preparative HPLC system, including:

-

Binary or Quaternary Gradient Pump

-

Autosampler or Manual Injector with a large volume loop (e.g., 1-5 mL)

-

UV-Vis or Photodiode Array (PDA) Detector

-

Automated Fraction Collector

-

-

Analytical HPLC system for quality control

-

Columns:

-

Preparative Column: Zorbax Eclipse XDB C8, 5 µm, 250 x 21.2 mm (or similar C8/C18 column with appropriate dimensions)

-

Analytical Column: Zorbax Eclipse XDB C8, 5 µm, 250 x 4.6 mm[7]

-

-

pH Meter

-

Sonicator

-

Rotary Evaporator or Lyophilizer (Freeze-Dryer)

-

Analytical Balance

-

Low actinic (amber) glassware to protect solutions from light[10]

Detailed Experimental Protocol

This protocol is divided into four main stages: preparation, execution, fraction processing, and quality control. The entire workflow is visualized in the diagram below.

Caption: Overall workflow for the isolation of this compound.

Step 1: Mobile Phase and Sample Preparation

Rationale: The mobile phase pH is critical for achieving separation. Clindamycin phosphate and its epimer contain ionizable phosphate groups. Controlling the pH ensures a consistent charge state, leading to reproducible retention times. A pH of ~6.0 is effective for separating clindamycin from related substances.[3] Using low actinic glassware is recommended as a precautionary measure against photodegradation.[10]

-

Mobile Phase A: Prepare a phosphate buffer. Add 1.35 mL of phosphoric acid to 1 L of deionized water. Adjust the pH to 6.0 using ammonium hydroxide. Filter through a 0.45 µm filter.

-

Mobile Phase B: Acetonitrile (100%).

-

Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile in a 75:25 ratio. This ensures the sample is fully dissolved in a solution weaker than the initial mobile phase conditions, leading to better peak shape.

-

Sample Preparation: Accurately weigh a suitable amount of Clindamycin Phosphate raw material. Dissolve in the Diluent to a final concentration of 10-20 mg/mL. The optimal concentration is a balance between maximizing yield and preventing column overload; a loading study may be required. Sonicate the solution for 15 minutes to ensure complete dissolution.[11]

Step 2: HPLC System Setup and Execution

Rationale: An initial analytical "scout" run is performed on a smaller scale to precisely determine the retention times of clindamycin phosphate and this compound under the chosen conditions. This information is crucial for programming the fraction collector accurately for the preparative run. The gradient is designed to provide sufficient separation (resolution) between the main clindamycin peak and the trailing 7-epiclindamycin peak.

-

System Equilibration: Install the preparative C8 column. Equilibrate the column with the initial mobile phase conditions (e.g., 75% A / 25% B) at the designated flow rate until a stable baseline is achieved.

-

Analytical Scout Run (Optional but Recommended): Using the analytical column and a scaled-down flow rate (e.g., 1.0 mL/min), inject a small volume (10-20 µL) of the prepared sample using the same gradient as the preparative method. Record the retention times.

-

Preparative Run: Set up the HPLC and fraction collector according to the parameters in the table below. Inject the prepared sample (e.g., 1-5 mL, depending on the loading study).

-

Fraction Collection: Program the fraction collector to begin collecting shortly before the elution of the this compound peak and to stop after the peak has fully eluted, based on the retention times from the scout run. It is often wise to collect fractions across the entire peak and analyze them separately to pool only the purest ones.

| Parameter | Analytical Method | Preparative Method | Rationale for Change |

| Column | Eclipse XDB C8 (250x4.6 mm, 5µm) | Eclipse XDB C8 (250x21.2 mm, 5µm) | Increased diameter for higher sample capacity. |

| Mobile Phase A | pH 6.0 Phosphate Buffer | pH 6.0 Phosphate Buffer | Consistent chemistry for predictable separation. |

| Mobile Phase B | Acetonitrile | Acetonitrile | Consistent chemistry. |

| Gradient | 75:25 (A:B) to 65:35 over 40 min | 75:25 (A:B) to 65:35 over 40 min | Gradient slope kept similar to maintain resolution. |

| Flow Rate | 1.0 mL/min | 20-25 mL/min | Flow rate is scaled proportionally to the column's cross-sectional area. |

| Column Temp. | 40 °C[7] | 40 °C | Consistent temperature ensures reproducible retention times. |

| Detection | 210 nm[3] or 205 nm[7] | 210 nm or 205 nm | Wavelength chosen for maximum absorbance. |

| Injection Vol. | 20 µL | 1 - 5 mL | Larger volume for preparative scale isolation. |

Step 3: Post-Isolation Processing

-

Combine Fractions: Analyze small aliquots from each collected fraction using the analytical HPLC method. Pool the fractions that contain pure this compound (e.g., >95% purity).

-

Solvent Removal: Reduce the volume of the pooled fractions using a rotary evaporator under reduced pressure. Care should be taken to keep the bath temperature low (e.g., < 40 °C) to prevent degradation.

-

Lyophilization: Transfer the concentrated aqueous solution to a lyophilizer to remove the remaining water. This will yield the purified this compound as a solid, typically a white to off-white powder.[6]

Step 4: Purity and Identity Confirmation (QC)

Rationale: This final stage is a self-validating step to ensure the success of the isolation. The purity of the final product must be confirmed chromatographically, and its identity verified using a mass-selective technique.

-

Purity Check: Prepare a solution of the lyophilized powder in the Diluent (e.g., at 0.5 mg/mL). Analyze it using the analytical HPLC method. The resulting chromatogram should show a single major peak at the retention time corresponding to this compound. Calculate the purity by peak area percentage.

-

Identity Confirmation: Analyze the final product using Liquid Chromatography-Mass Spectrometry (LC-MS). The mass spectrometer should be set to detect the molecular ion. For this compound (C₁₈H₃₄ClN₂O₈PS), the expected monoisotopic mass is 504.1462 g/mol .[12] The positive ion ESI-MS would show a quasi-molecular ion [M+H]⁺ at m/z 505.15.[13] This confirms that the isolated compound has the correct molecular weight.

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Poor Resolution | Column overload; Improper mobile phase pH; Column degradation. | Reduce sample concentration/injection volume; Verify mobile phase pH is exactly 6.0; Use a new column. |

| Broad Peaks | High sample concentration; Column voiding; Extraneous tubing volume. | Dilute sample; Reverse-flush or replace column; Minimize tubing length between column, detector, and fraction collector. |

| Low Yield | Inefficient fraction collection timing; Sample degradation. | Optimize fraction collection window based on scout run; Ensure sample and fractions are kept cool and protected from light.[10][14] |

| Final Product Impure | Fractions containing the tail of the main clindamycin peak were pooled. | Re-analyze individual fractions and only pool those with the highest purity. A second purification step may be necessary. |

References

- Methods for the Analysis of Clindamycin Phosphate Injection - USP's Emerging Standards. (n.d.). USP.

- Methods for the Analysis of Clindamycin Phosphate Injection - USP's Emerging Standards. (2024, March 15). USP.

- A Stability Study of Clindamycin Hydrochloride and Phosphate Salts in Topical Formulations. (2025, August 9). ResearchGate.

- This compound (>90%). (n.d.). LGC Standards.

- Simultaneous HPLC Determination of Clindamycin Phosphate, Tretinoin, and Preservatives in Gel Dosage Form Using a Novel Stability-Indicating Method. (2022, October 10). MDPI.

- Clindamycin | C18H33ClN2O5S | CID 446598. (n.d.). PubChem - NIH.

- Impurity Analysis and Preparation Method of Clindamycin Phosphate. (n.d.). Google Patents.

- Clindamycin Phosphate Revision Bulletin. (2017, April 28). USP-NF.

- 7-epi-Clindamycin 2-phosphate | 620181-05-7. (n.d.). Biosynth.

- 7-Epi Clindamycin 2-Phosphate | 620181-05-7. (2025, July 4). ChemicalBook.

- Oesterling, T. O., & Rowe, E. L. (1970). Hydrolysis of lincomycin-2-phosphate and clindamycin-2-phosphate. Journal of Pharmaceutical Sciences, 59(2), 175-9.

- Liquid chromatography method for separation of clindamycin from related substances. (n.d.). Journal of Chromatography A.

- Stability of Clindamycin Hydrochloride in PCCA Base SuspendIt. (n.d.). PubMed.

- This compound | C18H34ClN2O8PS | CID 71314904. (n.d.). PubChem.

- Separation and characterization of clindamycin phosphate and related impurities in injection by liquid chromatography/electrospray ionization mass spectrometry. (2009, March). PubMed.

- Stability of Clindamycin Phosphate in AutoDose Infusion System Bags. (n.d.). PubMed.

- Synthesis method of clindamycin phosphate. (n.d.). Google Patents.

- clindamycin phosphate ep impurity l / 7-epi-clindamycin phosphate. (n.d.). Allmpus.

- Clindamycin Phosphate System Suitability. (n.d.). USP Store.

- Clindamycin: Uses, Dosage & Side Effects. (2024, August 14). Drugs.com.

- Cleocin Phosphate® (clindamycin injection, USP). (n.d.). accessdata.fda.gov.

- Study on thermal stability of clindamycin phosphate injection and identification of its degradation products by LC-MS. (n.d.). ResearchGate.

Sources

- 1. Clindamycin | C18H33ClN2O5S | CID 446598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN110066301B - Synthesis method of clindamycin phosphate - Google Patents [patents.google.com]

- 3. Liquid chromatography method for separation of clindamycin from related substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. biosynth.com [biosynth.com]

- 6. allmpus.com [allmpus.com]

- 7. emergingstandards.usp.org [emergingstandards.usp.org]

- 8. uspnf.com [uspnf.com]

- 9. store.usp.org [store.usp.org]

- 10. emergingstandards.usp.org [emergingstandards.usp.org]

- 11. mdpi.com [mdpi.com]

- 12. This compound (>90%) | LGC Standards [lgcstandards.com]

- 13. CN102062758B - Impurity Analysis and Preparation Method of Clindamycin Phosphate - Google Patents [patents.google.com]

- 14. Stability of Clindamycin Phosphate in AutoDose Infusion System Bags - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Validated HPLC Method for the Quantification of 7-Epiclindamycin 2-Phosphate

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the accurate and precise quantification of 7-Epiclindamycin 2-Phosphate, a critical impurity in Clindamycin Phosphate drug substance and product. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for quality control and regulatory submissions. This document provides a comprehensive protocol, including the scientific rationale behind the methodological choices and a step-by-step guide to the validation process, making it an invaluable resource for researchers, scientists, and drug development professionals.

Introduction: The Significance of Impurity Profiling

Clindamycin Phosphate, a widely used semi-synthetic antibiotic, is the 2-phosphate ester of clindamycin.[1] During its synthesis and storage, several related substances, including stereoisomers, can emerge as impurities. This compound is a known impurity of Clindamycin Phosphate.[] Regulatory bodies like the FDA and EMA mandate stringent control over impurities in pharmaceutical products to ensure their safety and efficacy. The ICH Q3A(R2) and Q3B(R2) guidelines stipulate the reporting, identification, and qualification thresholds for impurities.[3] Therefore, a robust and reliable analytical method for the quantification of this compound is imperative for manufacturers to guarantee the quality of their Clindamycin Phosphate products.

This application note addresses this need by providing a validated reversed-phase HPLC (RP-HPLC) method. The choice of RP-HPLC is predicated on its high resolving power, sensitivity, and adaptability for the analysis of polar, non-volatile compounds like phosphate esters. The method detailed herein is designed to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control testing.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful analytical method.

| Property | Value | Source |

| CAS Number | 620181-05-7 | [4] |

| Molecular Formula | C18H34ClN2O8PS | [5] |